(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid
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Overview
Description
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid is a compound that features a benzimidazole ring fused to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid typically involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole ringThe reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts like sulfur .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the acrylic acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional functional groups, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis .
Industry
In industry, the compound is used in the development of new materials, particularly in the creation of metal-organic frameworks (MOFs) that have applications in catalysis, gas storage, and separation technologies .
Mechanism of Action
The mechanism by which (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can bind to proteins involved in cell signaling pathways, thereby inhibiting their activity and preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole core but differs in the attached functional groups.
2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid: Another compound with a benzimidazole ring, used in the construction of metal-organic frameworks.
Properties
CAS No. |
152935-58-5 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.186 |
IUPAC Name |
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14)/b6-5- |
InChI Key |
FEGNPBYZFFAMCR-WAYWQWQTSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O |
Synonyms |
2-Propenoicacid,3-(1H-benzimidazol-2-yl)-,(Z)-(9CI) |
Origin of Product |
United States |
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